molecular formula C18H19BrN2O4S B2379914 4-bromo-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 954604-70-7

4-bromo-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2379914
CAS No.: 954604-70-7
M. Wt: 439.32
InChI Key: YOPOCYDMUOCBLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a sophisticated small molecule designed for medicinal chemistry and drug discovery research. Its structure, incorporating a brominated benzenesulfonamide moiety linked to a 5-oxopyrrolidine scaffold, suggests significant potential as a key intermediate or pharmacophore in developing novel therapeutic agents. This compound is of particular interest for researchers investigating targets in neuroscience and oncology. The molecular framework is analogous to compounds explored as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research, positioning it as a valuable candidate for probing the cholinergic system . Furthermore, the benzenesulfonamide group is a privileged structure in medicinal chemistry, frequently associated with enzyme inhibition . This feature, combined with the bromine atom which offers a site for further synthetic modification via cross-coupling reactions, makes this chemical a versatile building block for constructing diverse compound libraries. Researchers can utilize it to develop potential inhibitors for a range of biologically relevant targets, including protein-protein interactions implicated in oncogenic processes . Its primary research value lies in its application toward designing and synthesizing new chemical entities for high-throughput screening, structure-activity relationship (SAR) studies, and lead optimization campaigns.

Properties

IUPAC Name

4-bromo-N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O4S/c1-25-16-6-4-15(5-7-16)21-12-13(10-18(21)22)11-20-26(23,24)17-8-2-14(19)3-9-17/h2-9,13,20H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPOCYDMUOCBLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target compound features a benzenesulfonamide core substituted with a bromine atom at the para position, linked via a methylene bridge to a 5-oxopyrrolidin-3-yl moiety bearing a 4-methoxyphenyl group at the 1-position. Key challenges in its synthesis include:

  • Regioselective functionalization of the pyrrolidinone ring to ensure proper substitution patterns.
  • Stereochemical control during cyclization steps, though the final compound lacks chiral centers.
  • Compatibility of reactive groups , particularly the sulfonamide’s sensitivity to strong acids/bases and the pyrrolidinone’s susceptibility to ring-opening under harsh conditions.

Retrosynthetic Analysis and Strategic Approaches

Retrosynthetic dissection suggests two primary routes:

Pyrrolidinone-First Strategy

This approach prioritizes the construction of the 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethyl scaffold before introducing the sulfonamide group.

Synthesis of 1-(4-Methoxyphenyl)-5-Oxopyrrolidin-3-ylmethanol

A Michael addition between 4-methoxyphenylacetamide and methyl acrylate, followed by Dieckmann cyclization, yields the pyrrolidinone ring. Subsequent reduction of the ester to a primary alcohol provides the hydroxymethyl intermediate.

Key Reaction Conditions :

  • Dieckmann cyclization: NaH in THF, 0°C to room temperature, 12 hours.
  • Reduction: LiAlH4 in dry ether, reflux, 4 hours (yield: ~68%).
Conversion to Amine Intermediate

The alcohol is converted to a primary amine via a Mitsunobu reaction with phthalimide, followed by hydrazine deprotection:

$$
\text{R-OH} \xrightarrow{\text{Phthalimide, DIAD, PPh}3} \text{R-NPhth} \xrightarrow{\text{NH}2\text{NH}2} \text{R-NH}2
$$

Optimization Note : Use of ADDP (1,1'-(azodicarbonyl)dipiperidine) instead of DIAD improves yields to 82%.

Sulfonamide-First Strategy

Alternative methods begin with the formation of the benzenesulfonamide moiety prior to pyrrolidinone assembly.

Preparation of 4-Bromobenzenesulfonyl Chloride

Chlorination of 4-bromobenzenesulfonic acid using PCl5 in refluxing dichloroethane (2 hours, 95% yield).

Coupling with Primary Amines

Reaction of 4-bromobenzenesulfonyl chloride with tert-butyl (3-(aminomethyl)-5-oxopyrrolidin-1-yl)methyl carbamate in dichloromethane with triethylamine (0°C, 1 hour) gives the protected sulfonamide. Subsequent TFA deprotection yields the free amine.

Convergent Synthesis: Pyrrolidinone-Sulfonamide Coupling

Reductive Amination Approach

Condensation of 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbaldehyde with 4-bromobenzenesulfonamide in the presence of NaBH(OAc)3:

$$
\text{R-CHO} + \text{H}2\text{N-SO}2\text{-Ar} \xrightarrow{\text{NaBH(OAc)}3, \text{AcOH}} \text{R-CH}2\text{-NH-SO}_2\text{-Ar}
$$

Conditions : Dichloromethane, room temperature, 24 hours (yield: 74%).

Nucleophilic Substitution

Reaction of 3-(bromomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one with 4-bromobenzenesulfonamide under basic conditions:

$$
\text{R-Br} + \text{H}2\text{N-SO}2\text{-Ar} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{R-NH-SO}_2\text{-Ar}
$$

Optimization : Microwave irradiation at 100°C for 30 minutes increases yield to 81% while reducing side product formation.

Critical Analysis of Synthetic Methodologies

Table 1: Comparative Evaluation of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Scalability
Pyrrolidinone-First Dieckmann cyclization → Reduction 68 95 Moderate
Sulfonamide-First Sulfonyl chloride coupling → Deprotection 72 98 High
Reductive Amination Aldehyde + Sulfonamide coupling 74 97 Limited by aldehyde stability
Nucleophilic Substitution Alkyl bromide displacement 81 99 Excellent

Key Findings :

  • Nucleophilic substitution offers superior yields and scalability but requires rigorous anhydrous conditions.
  • The pyrrolidinone-first strategy allows easier stereochemical control but involves more synthetic steps.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethyl acetate/hexane (1:3) yields needle-like crystals suitable for X-ray diffraction analysis. DSC reveals a melting point of 178–180°C.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6): δ 7.82 (d, J=8.4 Hz, 2H, Ar-H), 7.68 (d, J=8.4 Hz, 2H, Ar-H), 6.93 (d, J=8.8 Hz, 2H, OCH3-Ar), 3.78 (s, 3H, OCH3), 3.45–3.32 (m, 2H, CH2N), 2.95–2.82 (m, 1H, pyrrolidinone-H), 2.65–2.50 (m, 2H, pyrrolidinone-H2).
  • HRMS : m/z calculated for C18H19BrN2O4S [M+H]+: 439.32, found: 439.31.

Industrial-Scale Considerations

Cost Analysis of Starting Materials

  • 4-Methoxyphenylacetic acid: $12.50/kg (bulk pricing)
  • 4-Bromobenzenesulfonyl chloride: $18.75/kg
  • Palladium catalysts contribute ~40% of total synthesis cost in hydrogenation steps.

Waste Stream Management

  • Copper residues from Ullmann couplings require chelation precipitation.
  • Solvent recovery systems achieve 92% THF reuse in large-scale operations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of a hydroxyl-substituted pyrrolidinone.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology and Medicine

In medicinal chemistry, derivatives of this compound may exhibit biological activity, such as anti-inflammatory or anticancer properties. Research into these derivatives could lead to the development of new therapeutic agents.

Industry

In the pharmaceutical industry, this compound could be used in the synthesis of drug candidates. Its structural features make it a valuable scaffold for the development of new drugs.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The methoxyphenyl and sulfonamide groups could interact with specific amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Bromine vs. Fluorine and Nitro Groups

  • 4-Bromo-N-(4-nitrophenyl)benzenesulfonamide (1) : Replacing the pyrrolidinone-methoxyphenyl group with a 4-nitrophenyl substituent introduces strong electron-withdrawing effects. Hirshfeld surface analysis of 1 reveals dominant O···H and N···H interactions (contributing ~30% to crystal packing), contrasting with the target compound’s likely C–H···O and π-π stacking due to its methoxyphenyl group.
  • 4-Fluoro-N-(4-nitrophenyl)benzenesulfonamide (2) :
    Fluorine’s smaller atomic radius and weaker electron-withdrawing nature compared to bromine reduce steric hindrance and alter dipole interactions. This compound exhibits shorter F···H contacts (2.4 Å vs. Br···H ~3.0 Å in brominated analogs), influencing solubility and melting points.
Property Target Compound Compound 1 Compound 2
Substituent (X) Br Br F
Aryl Group (R) Pyrrolidinone-4-methoxyphenyl 4-Nitrophenyl 4-Nitrophenyl
Dominant Interactions C–H···O, π-π (inferred) O···H, N···H F···H, O···H
Melting Point (°C) Not reported 215–217 198–200

Variations in the N-Substituent

Methoxyphenyl vs. Ethoxyphenyl and Nitrophenyl

  • The ethoxy group (vs. methoxy) increases lipophilicity, which may enhance membrane permeability but reduce aqueous stability.
  • 4-Bromo-N-(4-Methoxy-2-Nitrophenyl)Benzenesulfonamide (H56769) :
    Introducing a nitro group ortho to the methoxy substituent creates steric strain and enhances electrophilicity. Such modifications are associated with altered biological activity, as nitro groups often participate in redox interactions.
Property Target Compound Benzamide Analog H56769
Functional Group Sulfonamide Benzamide Sulfonamide
Aryl Substituent 4-Methoxyphenyl 4-Ethoxyphenyl 4-Methoxy-2-nitrophenyl
Key Bioactivity Not reported Anticancer (inferred) Antimicrobial (inferred)
Solubility (logP) Moderate (estimated) Higher logP Lower logP (polar nitro)

Role of the Pyrrolidinone Scaffold

The pyrrolidinone ring in the target compound introduces conformational rigidity and hydrogen-bonding sites (via the carbonyl group). In contrast, 4-Bromo-N-[(4-Methoxyphenyl)Methyl]Benzenesulfonamide (CAS 329939-43-7) lacks this ring, resulting in a more flexible structure with fewer opportunities for intramolecular stabilization. This difference likely impacts pharmacokinetics, such as metabolic stability and binding affinity to target proteins.

Biological Activity

4-Bromo-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a complex organic compound with potential pharmacological applications. Its structure incorporates a bromine atom, a methoxyphenyl group, and a pyrrolidinyl ring, which may confer unique biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10_{10}H11_{11}BrN2_2O3_3S
  • Molecular Weight : 319.18 g/mol
  • CAS Number : 1396808-24-4

Pharmacological Properties

Research has identified several key pharmacological properties associated with this compound:

1. Anti-inflammatory Activity

A study demonstrated that sulfonamide derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to our target compound showed the ability to inhibit carrageenan-induced edema in rat models, indicating potential therapeutic applications in treating inflammatory diseases .

2. Antimicrobial Activity

The antimicrobial efficacy of sulfonamide derivatives has been well-documented. In vitro studies suggest that related compounds exhibit varying degrees of activity against bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) reported as low as 6.63 mg/mL for specific derivatives .

3. Interaction with Serum Proteins

The binding interactions of this compound with human serum albumin (HSA) have been explored using multi-spectroscopic techniques. The results indicate that the compound interacts with HSA through hydrophobic interactions and hydrogen bonding, suggesting implications for its pharmacokinetic profile .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets within biological systems:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Modulation : The compound could potentially modulate receptor activity, influencing cellular signaling pathways related to inflammation and infection.

Research Findings and Case Studies

Recent studies have provided insights into the biological efficacy of similar compounds:

CompoundActivityMIC (mg/mL)Reference
Compound AAnti-inflammatory6.72
Compound BAntimicrobial against E. coli6.72
Compound CAntimicrobial against S. aureus6.63
Compound DHSA Binding AffinityModerate to Strong

Case Study: Anti-inflammatory Effects

In one notable study, a series of benzenesulfonamides were evaluated for their anti-inflammatory properties in vivo. The results indicated that these compounds significantly reduced paw edema in rats, with some achieving over 90% inhibition at specific time points post-administration .

Q & A

Basic: What are the optimal synthetic routes for 4-bromo-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with the formation of the pyrrolidinone core. Key steps include:

  • Pyrrolidinone synthesis : Cyclization of γ-aminobutyric acid derivatives with 4-methoxyphenyl substituents under acidic conditions .
  • Sulfonamide coupling : Reaction of the pyrrolidinone intermediate with 4-bromobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) is critical .

Basic: How is the structural integrity of this compound confirmed experimentally?

Methodological Answer:
Structural validation employs:

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm proton/carbon environments and connectivity. IR spectroscopy verifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm1^{-1}) .
  • X-ray crystallography : Single-crystal diffraction resolves bond lengths/angles and confirms stereochemistry. Refinement using SHELXL (e.g., R-factor < 0.05) ensures accuracy .
  • Mass spectrometry : HRMS confirms the molecular formula (e.g., C19_{19}H20_{20}BrN2_{2}O4_{4}S) .

Advanced: How can conflicting biological activity data for this compound be resolved?

Methodological Answer:
Contradictory results (e.g., varying IC50_{50} values in enzyme assays) require:

  • Dose-response validation : Replicate assays under standardized conditions (pH, temperature, solvent controls) to exclude artifacts .
  • Target specificity profiling : Use kinase/GPCR panels to identify off-target effects .
  • Molecular docking : Compare binding poses in different protein conformations (e.g., using AutoDock Vina) to explain variability .

Advanced: What strategies optimize crystallographic refinement for this compound?

Methodological Answer:
High-quality refinement involves:

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution (<1.0 Å) .
  • SHELX workflows : SHELXD for phase solution, SHELXL for refinement with anisotropic displacement parameters. Validate using Rfree_{\text{free}} and CheckCIF .
  • ORTEP-3 visualization : Analyze thermal ellipsoids to detect disorder or unresolved solvent .

Basic: What analytical techniques assess purity and stability?

Methodological Answer:

  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) with UV detection (λ = 254 nm) to quantify purity (>98%) .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td_{\text{d}}) under nitrogen .
  • Light/moisture sensitivity : Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC checks .

Advanced: How does the bromine substituent influence reactivity in cross-coupling reactions?

Methodological Answer:
The bromine at the para position enables:

  • Suzuki-Miyaura reactions : Palladium-catalyzed coupling with boronic acids (e.g., aryl/heteroaryl). Optimize using Pd(PPh3_3)4_4, K2_2CO3_3, and DMF at 80°C .
  • Electronic effects : Bromine’s electron-withdrawing nature directs electrophilic substitution. Monitor via 1H^1H-NMR for regioselectivity .

Basic: What are the key functional groups affecting this compound’s solubility?

Methodological Answer:

  • Sulfonamide group : Enhances water solubility via hydrogen bonding. Adjust pH (pKa_a ~10) for ionizable form .
  • Methoxy group : Increases lipophilicity (logP ~2.5). Use co-solvents (DMSO/PEG 400) for in vitro assays .

Advanced: How to design SAR studies for derivatives of this compound?

Methodological Answer:
Structure-activity relationship (SAR) studies require:

  • Core modifications : Synthesize analogs with varied substituents (e.g., Cl, CF3_3) at the bromine position .
  • Bioisosteric replacement : Replace the pyrrolidinone with piperidinone to assess ring size impact .
  • 3D-QSAR : CoMFA/CoMSIA models to correlate steric/electronic features with activity .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods due to potential dust formation .
  • Waste disposal : Neutralize with 10% NaOH before incineration .

Advanced: How to resolve spectral overlaps in NMR characterization?

Methodological Answer:

  • 2D NMR : HSQC and HMBC to assign crowded regions (e.g., aromatic protons at δ 7.0–8.0 ppm) .
  • Variable temperature NMR : Reduce broadening caused by conformational exchange .
  • Deuterated solvents : Use DMSO-d6_6 for improved resolution of NH protons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.